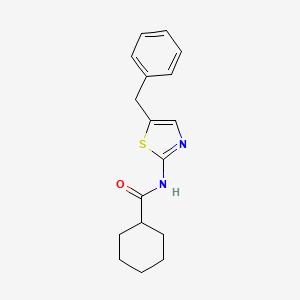

N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

Description

Propriétés

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c20-16(14-9-5-2-6-10-14)19-17-18-12-15(21-17)11-13-7-3-1-4-8-13/h1,3-4,7-8,12,14H,2,5-6,9-11H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKZZKOGSXBRKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is the neuraminidase (NA) enzyme. Neuraminidase is a type of glycoside hydrolase enzyme which helps in the release of progeny influenza virus from infected host cells, preventing the virus from being trapped within the host cell.

Mode of Action

This compound interacts with its target, neuraminidase, by inhibiting its activity. The compound binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid, a crucial step in the viral replication cycle. This inhibition disrupts the release of the virus from the host cell, thereby limiting the spread of the infection.

Biochemical Pathways

The inhibition of neuraminidase affects the influenza viral replication pathway . By preventing the release of the virus from the host cell, the compound disrupts the life cycle of the virus. This results in a decrease in the number of infectious viruses and limits the spread of the infection.

Result of Action

The result of the action of this compound is the inhibition of the neuraminidase enzyme, which leads to a disruption in the life cycle of the influenza virus. This disruption prevents the release of the virus from the host cell, thereby limiting the spread of the infection.

Analyse Biochimique

Biochemical Properties

Thiazoles, the group to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules. They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities.

Activité Biologique

N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a modulator of chemokine receptors. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.

- Molecular Formula : CHNS

- Molecular Weight : 290.39 g/mol

- Structural Features : The compound contains a thiazole ring, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with chemokine receptors. These receptors play a pivotal role in mediating immune responses and inflammation. Dysregulation of chemokine signaling is implicated in various diseases, including cancer and autoimmune disorders. By modulating these receptors, the compound may have therapeutic implications in treating such conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds within this class can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, one study demonstrated that thiazole derivatives exhibited micromolar inhibition against key proteins involved in cancer cell survival, such as HSET (KIFC1), which is essential for centrosome clustering in cancer cells .

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. A comparative study indicated that certain thiazole-based compounds exhibited significant inhibitory activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.4 µM to over 10 µM depending on the specific structure and substituents present on the thiazole ring .

Case Studies

- Inhibition of HSET : A novel thiazole derivative was reported to inhibit HSET with an IC value of 27 nM, demonstrating high selectivity against other mitotic kinesins like Eg5. This suggests that this compound could be developed as a targeted therapy for cancers characterized by centrosome amplification .

- Antitumor Efficacy : In vitro studies using human lung cancer cell lines (A549 and NCI-H358) showed that thiazole derivatives significantly reduced cell viability, with some compounds achieving IC values as low as 1.5 µM .

Data Tables

| Compound Name | Structure | IC (µM) | Activity Type |

|---|---|---|---|

| This compound | Structure | 27 | Anticancer |

| Thiazole Derivative A | Structure | 0.4 | Antimicrobial |

| Thiazole Derivative B | Structure | >10 | Antimicrobial |

Applications De Recherche Scientifique

Biological Activities

1. Antimicrobial Properties

N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has demonstrated notable antimicrobial activity against several bacterial strains. The thiazole ring structure contributes to its effectiveness by inhibiting bacterial growth through mechanisms that may involve blocking lipid biosynthesis or interfering with essential metabolic pathways.

Case Study: Antibacterial Efficacy

A study evaluated the compound's antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values as low as 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli. These findings suggest that the compound could serve as a lead in developing new antimicrobial agents to combat resistant strains of bacteria .

2. Anticancer Activity

The compound also shows promise in anticancer research. Thiazole derivatives are known for their ability to inhibit specific cancer cell lines, making them valuable in cancer therapy.

Case Study: Cytotoxic Effects on MCF-7 Cells

In vitro studies have evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. This indicates its potential as an anticancer agent targeting estrogen receptor-positive breast cancer .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several methods involving nucleophilic substitutions and acylation reactions. The unique thiazole core combined with the cyclohexanecarboxamide structure enhances its biological activity and pharmacokinetics.

Synthesis Overview

- Starting Material Preparation : The synthesis begins with the preparation of thiazole derivatives.

- Acylation Reaction : The thiazole nitrogen participates in acylation with cyclohexanecarboxylic acid derivatives.

- Purification : The final product is purified through crystallization or chromatography techniques to obtain high purity levels suitable for biological testing.

Interaction Studies

Understanding the binding affinity of this compound with biological targets is crucial for optimizing its pharmacological profile. Molecular docking simulations and surface plasmon resonance techniques have been employed to elucidate these interactions.

Key Findings from Interaction Studies

- The compound exhibits strong binding affinities with enzymes involved in bacterial metabolism and cancer cell proliferation pathways.

- Structural modifications may enhance its efficacy and selectivity against specific targets, which is vital for drug development.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thiazole Ring

The thiazole nitrogen at the 1-position can act as a nucleophile in reactions with electrophilic agents. For example:

-

Reaction with acyl chlorides : The thiazole nitrogen participates in acylation reactions under mild conditions, forming substituted amides. In analogous compounds, reactions with acetyl chloride or benzoyl chloride yield N-acylated derivatives .

-

Alkylation reactions : The nitrogen may react with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃), producing N-alkylated thiazoles .

Key Reaction Conditions:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Acylation | Acyl chloride, DMAP, DMF, 60°C | N-acylated thiazole derivatives |

| Alkylation | Alkyl halide, K₂CO₃, DMF, rt | N-alkylated products |

Hydrolysis of the Cyclohexanecarboxamide Moiety

The amide bond in the cyclohexanecarboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, yielding cyclohexanecarboxylic acid and 5-benzyl-1,3-thiazol-2-amine.

-

Basic hydrolysis : NaOH (2M) under heated conditions produces the corresponding carboxylate salt.

Hydrolysis Kinetics:

| Condition | Temperature | Time | Yield (%) | Byproducts |

|---|---|---|---|---|

| 6M HCl | 100°C | 6 hr | 85–90 | NH₃ (traces) |

| 2M NaOH | 80°C | 4 hr | 70–75 | Thiazole ring stability |

Electrophilic Aromatic Substitution (EAS) at the Benzyl Group

The benzyl substituent’s aromatic ring undergoes EAS reactions, though steric hindrance from the thiazole may limit reactivity:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups predominantly at the para position relative to the benzyl-thiazole linkage .

-

Sulfonation : Fuming H₂SO₄ yields sulfonated derivatives, though yields are moderate (50–60%) .

Functionalization via Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki coupling : The benzyl group’s brominated derivative reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄, forming biaryl derivatives .

-

Buchwald-Hartwig amination : Amination of halogenated analogs produces secondary amines .

Oxidation and Reduction Reactions

-

Oxidation : The thiazole sulfur is resistant to oxidation, but the benzyl group’s methylene bridge can be oxidized to a ketone using KMnO₄/H₂SO₄ .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the thiazole ring to a thiazolidine, though this requires high pressure (5 atm) .

Complexation with Metal Ions

The thiazole nitrogen and amide oxygen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These interactions are studied via UV-Vis and IR spectroscopy .

Critical Research Findings

-

Selective Reactivity : The thiazole nitrogen exhibits higher reactivity than the amide nitrogen in acylation reactions, attributed to resonance stabilization differences .

-

Steric Effects : Bulkier electrophiles (e.g., tert-butyl acyl chlorides) show reduced reaction efficiency due to steric hindrance from the cyclohexane ring .

-

pH-Dependent Hydrolysis : Acidic hydrolysis proceeds faster than basic hydrolysis, likely due to protonation of the amide oxygen.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Table 1: Structural and Functional Comparisons of Selected Thiazole Derivatives

Key Observations:

- Electron-Withdrawing vs. Lipophilic Groups: Chloro and fluorobenzamide derivatives (e.g., ) exhibit strong enzyme inhibition but may suffer from reduced bioavailability due to high polarity.

- Aromatic vs. Aliphatic Carboxamides: Benzofuran (BF1) and thiophene derivatives (e.g., 5f) show potent cytotoxicity but may induce higher ROS stress, leading to off-target effects . The cyclohexane group, being non-aromatic, might reduce unintended oxidative damage.

- Substituent Position : Dichlorobenzyl groups (as in 5f) enhance cytotoxicity, suggesting that halogenation at specific positions optimizes activity .

Mechanistic Differences

- Enzyme Inhibition : The difluorobenzamide derivative () directly inhibits the PFOR enzyme, critical in anaerobic metabolism. The cyclohexanecarboxamide analog may lack this specificity but could target broader pathways like kinase signaling.

- ROS Modulation : Benzofuran derivatives (e.g., BF1) significantly elevate ROS levels, whereas compounds with aliphatic carboxamides (e.g., cyclohexane) might exhibit milder oxidative effects, reducing collateral cellular damage .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Key Observations:

Q & A

Q. Basic Synthesis Methodology :

- Step 1 : Prepare the thiazole core by reacting α-haloketones (e.g., chloroacetone) with thiourea under basic conditions to form 2-amino-5-benzyl-1,3-thiazole .

- Step 2 : Acylate the thiazole amine using cyclohexanecarbonyl chloride in the presence of triethylamine as a base. Use dioxane or DMF as solvents to enhance reactivity .

- Optimization : Control reaction temperatures (20–25°C) and stoichiometric ratios (1:1.1 amine:acylating agent) to minimize side products. Purify via recrystallization (ethanol-DMF mixtures) .

Which analytical techniques are critical for characterizing this compound?

Q. Basic Characterization Protocol :

- NMR Spectroscopy : Confirm regiochemistry of the thiazole ring and cyclohexane substitution using and NMR. Key signals: thiazole C2 proton (~δ 7.2–7.5 ppm) and cyclohexane carboxamide carbonyl (~δ 170–175 ppm) .

- Mass Spectrometry (ESI-MS or EI-MS) : Validate molecular weight (expected [M+H]+ ~345–350 Da) and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.